molecular formula C20H40NNaO4S B14695880 Stearoyltaurine, sodium salt CAS No. 25080-09-5

Stearoyltaurine, sodium salt

Cat. No.: B14695880
CAS No.: 25080-09-5
M. Wt: 413.6 g/mol
InChI Key: QMJPYGADZSEASQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stearoyltaurine, sodium salt, also known as N-Stearoyltaurine sodium salt, is a compound with the molecular formula C20H40NNaO4S. It is an anionic surfactant belonging to the category of acyl taurates. This compound is characterized by its excellent emulsifying, dispersing, and wetting properties, making it valuable in various industrial applications .

Properties

CAS No.

25080-09-5

Molecular Formula

C20H40NNaO4S

Molecular Weight

413.6 g/mol

IUPAC Name

sodium;2-(octadecanoylamino)ethanesulfonate

InChI

InChI=1S/C20H41NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25;/h2-19H2,1H3,(H,21,22)(H,23,24,25);/q;+1/p-1

InChI Key

QMJPYGADZSEASQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Stearoyltaurine, sodium salt, can be synthesized through the reaction of sodium taurate with stearoyl chloride. This reaction involves the acylation of sodium taurate, resulting in the formation of the desired product . The reaction typically occurs under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of reaction parameters such as temperature, pH, and reactant concentrations to achieve efficient synthesis .

Chemical Reactions Analysis

Thermal Decomposition

Under high-temperature conditions (>260°C), the compound undergoes thermal degradation :

  • Primary products : Sodium N-methyltaurate (2.5%) and free stearic acid (29.5%) .

  • Mechanism : Cleavage of the amide bond, releasing fatty acid and taurine derivatives .

Table 2: Decomposition Byproducts

ByproductPercentage CompositionConditionsSource
Free stearic acid29.5%195–200°C, 6 h at atmospheric pressure
Sodium N-methyltaurate2.5%Prolonged heating (>3 h)

Reactivity with Alkaline Agents

In formulations, stearoyltaurine reacts with triethanolamine or sodium hydroxide :

  • Purpose : Neutralizes residual fatty acids post-synthesis .

  • Example : Saponification of excess lauric acid with triethanolamine yields detergent-grade surfactants .

Key Reaction:

RCOONa++HOCH2CH2N(CH2CH2OH)2RCOOHN(CH2CH2OH)3++NaOH\text{RCOO}^- \text{Na}^+ + \text{HOCH}_2\text{CH}_2\text{N(CH}_2\text{CH}_2\text{OH)}_2 \rightarrow \text{RCOO}^- \text{HN(CH}_2\text{CH}_2\text{OH)}_3^+ + \text{NaOH}
Outcome : Enhanced solubility and foam stability in detergents .

Comparative Stability in Surfactant Blends

Stearoyltaurine’s stability differs from structurally related surfactants:

Table 3: Stability Under Oxidative Conditions

SurfactantDecomposition Onset TemperatureMajor Degradation PathwaySource
Sodium stearoyl lactylate220°CEster hydrolysis
Sodium lauryl sulfate180°CSulfate bond cleavage
Stearoyltaurine, Na salt260°CAmide bond cleavage

Reaction with Sulfur Dioxide

Post-synthesis purification involves sulfur dioxide neutralization :

  • Process : Excess ammonia (from taurine synthesis) is removed, and sodium taurate is neutralized with SO₂ .

  • Outcome : Recovery of taurine and reduction of ionic impurities .

Toxicological Interactions

In biological systems, stearoyltaurine enhances the toxicity of thioglycolates :

  • Study : Co-administration with N-ammonium thioglycolate in rabbits reduced LD₅₀ from >6.5 mg/kg to 3.44 mg/kg .

  • Mechanism : Surfactant properties increase skin permeability, facilitating systemic absorption .

Critical Analysis of Methodologies

  • Synthesis Efficiency : Excess stearic acid (2:1 molar ratio) minimizes side reactions but necessitates post-reaction saponification .

  • Thermal Limits : Temperatures exceeding 260°C degrade taurine’s sulfonic group, reducing surfactant efficacy .

Scientific Research Applications

Stearoyltaurine, sodium salt, finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of stearoyltaurine, sodium salt, involves its surfactant properties, which enable it to reduce surface tension and enhance the solubility of hydrophobic compounds. It interacts with molecular targets such as cell membranes, proteins, and other biomolecules, facilitating their stabilization and solubilization. The pathways involved include the modulation of membrane fluidity and the formation of micelles .

Comparison with Similar Compounds

Stearoyltaurine, sodium salt, can be compared with other similar compounds such as:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.